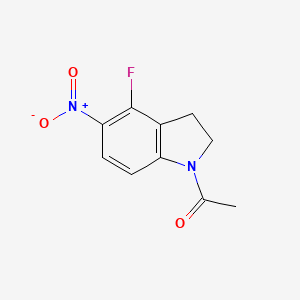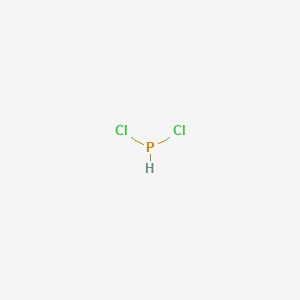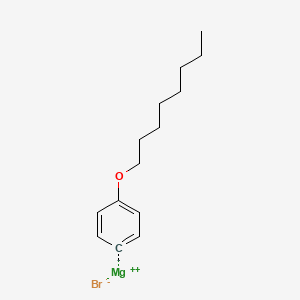
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol
Vue d'ensemble
Description
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol is a complex organic compound that features a piperidine ring, a sulfonamide group, and a chlorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorophenol with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-aminopiperidine under controlled conditions to form the piperidinyl sulfonamide. Finally, the amino group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The piperidine ring and chlorophenol moiety contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-methylphenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-bromophenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-fluorophenol
Uniqueness
What sets 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
Propriétés
Formule moléculaire |
C11H16ClN3O3S |
|---|---|
Poids moléculaire |
305.78 g/mol |
Nom IUPAC |
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol |
InChI |
InChI=1S/C11H16ClN3O3S/c12-8-1-2-9(14)10(16)11(8)19(17,18)15-5-3-7(13)4-6-15/h1-2,7,16H,3-6,13-14H2 |
Clé InChI |
ZSUVYZKDZKEFOE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Cyclopropyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B8569026.png)
![6-[4-(2-Hydroxybenzoylamino)benzoylamino]hexanoic acid](/img/structure/B8569027.png)
